molecular formula C19H14BrN3O2S2 B11565800 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B11565800
M. Wt: 460.4 g/mol
InChI Key: FJFRPEPMLOVVCT-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a complex organic compound that features a thiazole ring and a benzothiazole ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications.

Chemical Reactions Analysis

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole and benzothiazole rings can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can be compared with other thiazole and benzothiazole derivatives:

These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

Molecular Formula

C19H14BrN3O2S2

Molecular Weight

460.4 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C19H14BrN3O2S2/c20-13-7-5-12(6-8-13)14-11-26-18(21-14)22-17(24)9-10-23-15-3-1-2-4-16(15)27-19(23)25/h1-8,11H,9-10H2,(H,21,22,24)

InChI Key

FJFRPEPMLOVVCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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